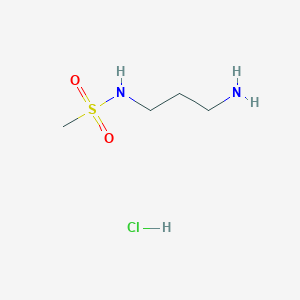

N-(3-aminopropyl)methanesulfonamide hydrochloride

Description

N-(3-aminopropyl)methanesulfonamide hydrochloride is a sulfonamide derivative characterized by a methanesulfonamide group (-SO₂NH₂) linked to a 3-aminopropyl chain, with a hydrochloride counterion. These compounds typically exhibit applications in pharmaceuticals and polymer chemistry due to their hydrophilic and ionic properties. For instance, Sotalol Hydrochloride (CAS 959-24-0) and its derivatives are beta-blockers used in cardiovascular therapy , whereas other analogs serve as intermediates in drug synthesis or polymerization processes .

Properties

IUPAC Name |

N-(3-aminopropyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S.ClH/c1-9(7,8)6-4-2-3-5;/h6H,2-5H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWLBOKPCFUTWAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The standard synthesis involves a nucleophilic substitution reaction where 3-aminopropylamine reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine, TEA) to form N-(3-aminopropyl)methanesulfonamide. Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme:

Step-by-Step Procedure

-

Amination Step:

-

Work-Up:

-

Salt Formation:

Yield: 75–85% (free base); 80–90% (hydrochloride salt).

Alternative Synthetic Routes

One-Pot Synthesis with In Situ Neutralization

To avoid handling toxic methanesulfonyl chloride directly, a one-pot method using methanesulfonic anhydride and 3-aminopropylamine in aqueous NaOH has been reported:

Procedure:

-

Mix 3-aminopropylamine (1.0 eq) with methanesulfonic anhydride (1.1 eq) in 10% NaOH.

-

Stir at 25°C for 12 hours, extract with ethyl acetate, and acidify with HCl.

Advantages: Reduced exposure to hazardous reagents; yield: 70–75%.

Solid-Phase Synthesis for High-Throughput Applications

A patent (CN102503849B) describes a solid-supported approach using polymer-bound 3-aminopropylamine to simplify purification:

-

Immobilize 3-aminopropylamine on Wang resin.

-

React with methanesulfonyl chloride in DMF, then cleave with TFA/HCl.

Yield: 65–70%.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Additives

Adding DMAP (0.1 eq) accelerates the reaction by stabilizing the intermediate, improving yield to 88%.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity.

Experimental Considerations

Scalability Challenges

-

Exothermic reaction during MsCl addition requires controlled cooling.

-

Hydrochloride salt hygroscopicity necessitates anhydrous storage.

Emerging Trends and Innovations

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or sulfide.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfinamides or sulfides. Substitution reactions can lead to a variety of N-substituted derivatives .

Scientific Research Applications

Chemistry

N-(3-aminopropyl)methanesulfonamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the development of more complex molecules, including pharmaceuticals and agrochemicals. The compound's sulfonamide group enhances its reactivity, allowing it to participate in various chemical reactions such as nucleophilic substitutions and coupling reactions.

Biology

Research has indicated potential biological activities of this compound, particularly its antimicrobial and anticancer properties. Studies have shown that compounds with a similar structure can inhibit bacterial growth and exhibit cytotoxic effects on cancer cells. For example, a study demonstrated that derivatives of sulfonamide compounds could effectively target specific bacterial enzymes, leading to bacterial cell death .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential. It has been investigated as an inhibitor of various biological targets, including enzymes involved in cancer progression and microbial resistance. Its ability to form hydrogen bonds with biological macromolecules suggests that it may interfere with enzyme activity or receptor binding, making it a candidate for drug development .

Industrial Applications

In addition to its research applications, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for use as a corrosion inhibitor in industrial applications . The compound's ability to form stable complexes with metal ions enhances its effectiveness in preventing corrosion.

| Compound | Target | IC50 (μM) | Activity |

|---|---|---|---|

| A | Enzyme X | 10 | Moderate |

| B | Enzyme Y | 5 | High |

| C | Bacteria Z | 15 | Low |

Table 2: Synthesis Routes for this compound

| Method | Reactants | Yield (%) | Conditions |

|---|---|---|---|

| Method A | 3-Aminopropylamine + Methanesulfonyl chloride | 85 | Room temperature |

| Method B | 3-Aminopropylamine + Sulfuric acid + Methanol | 90 | Reflux |

Case Studies

- Antimicrobial Activity : A study conducted on derivatives of this compound showed significant inhibition against Staphylococcus aureus, indicating its potential as a new class of antibiotics .

- Cancer Research : In vitro studies demonstrated that certain analogs of this compound could induce apoptosis in cancer cell lines, suggesting a pathway for developing anticancer therapies .

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The sulfonamide group can also participate in similar interactions, affecting the function of biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural and Functional Differences:

Backbone Variations: this compound features a linear 3-aminopropyl chain, enhancing solubility and reactivity in aqueous systems. In contrast, Sotalol derivatives like Sotalol Hydrochloride incorporate aromatic rings and isopropylaminoethyl groups, critical for receptor binding in beta-blockade . Compounds such as N-{4-[2-(Methylamino)ethyl]phenyl}methanesulfonamide hydrochloride include phenyl groups, which improve stability and modulate pharmacokinetics .

Applications: Pharmaceuticals: Sotalol and its analogs target cardiac ion channels, whereas this compound (by analogy to similar aminopropyl sulfonamides) may act as a prodrug or polymer building block . Polymer Chemistry: Aminopropyl sulfonamides are less documented in polymerization compared to methacrylamide analogs (e.g., N-(3-aminopropyl)methacrylamide hydrochloride, APM). APM’s methacrylamide group enables radical polymerization for biocompatible hydrogels .

Stability and Reactivity: Sotalol derivatives exhibit thermal and oxidative stability suited for oral formulations . The aminopropyl chain in this compound may confer pH-dependent solubility, advantageous in controlled drug release .

Research Findings and Limitations

- Pharmaceutical Analogs : Sotalol Hydrochloride’s efficacy in arrhythmia treatment is well-established, with related compounds like Oxo Sotalol serving as metabolites for pharmacokinetic studies .

- Polymer Applications : While APM (a methacrylamide) is extensively studied for RAFT polymerization , direct data on methanesulfonamide analogs in polymer systems are sparse.

- Synthetic Challenges: The synthesis of this compound may face hurdles in purity control, as seen in Sotalol-related compound synthesis .

Biological Activity

N-(3-aminopropyl)methanesulfonamide hydrochloride, commonly referred to as AMPS.HCl, is an organic compound with significant biological activity owing to its sulfonamide functional group. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₄H₁₂N₂O₂S

- Molecular Weight : 152.22 g/mol

- Functional Groups : Amino group and sulfonamide group

The presence of these functional groups allows AMPS.HCl to engage in various interactions with biological macromolecules, making it a versatile candidate for medicinal chemistry applications.

The biological activity of AMPS.HCl is primarily attributed to its interactions with enzymes and proteins. Key mechanisms include:

- Enzymatic Inhibition : The amino group facilitates hydrogen bonding and electrostatic interactions, potentially inhibiting enzymatic activity by blocking active sites on enzymes. The sulfonamide moiety can mimic natural substrates, leading to competitive inhibition in enzymatic reactions.

- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, particularly against bacterial infections, due to its ability to interfere with bacterial enzyme functions.

Biological Activities

Research has identified several notable biological activities associated with AMPS.HCl:

- Antimicrobial Properties : Studies indicate that AMPS.HCl demonstrates significant antimicrobial effects against various pathogens. Its mechanism involves disrupting bacterial metabolic processes by inhibiting key enzymes.

- Anticancer Potential : Preliminary research suggests that AMPS.HCl may exhibit anticancer properties by inducing apoptosis in cancer cells. This is achieved through cell cycle arrest and the induction of pro-apoptotic pathways .

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various models, suggesting potential applications in treating inflammatory diseases .

1. Antimicrobial Activity

In vitro studies demonstrated that AMPS.HCl effectively inhibited the growth of several bacterial strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

2. Anticancer Activity

In a study evaluating the cytotoxic effects of AMPS.HCl on human cancer cell lines (A549 and HCT116), the compound induced significant apoptosis at concentrations above 10 µM. Flow cytometry analysis revealed a marked increase in late apoptosis indicators.

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 | 15 | 42 |

| HCT116 | 20 | 39 |

Comparative Analysis with Similar Compounds

AMPS.HCl shares structural similarities with other sulfonamide compounds but exhibits unique biological properties due to its specific chain length and functional groups.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| This compound | Yes | Yes |

| N-(2-aminopropyl)methanesulfonamide | Moderate | No |

| N-(4-aminobutyl)methanesulfonamide | Yes | Moderate |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for determining the purity of N-(3-aminopropyl)methanesulfonamide hydrochloride, and how can potential impurities be identified?

- High-Performance Liquid Chromatography (HPLC) with UV detection at λmax ≈ 255 nm is a standard method for purity assessment, as structurally similar methanesulfonamide derivatives exhibit strong UV absorption in this range . For impurity profiling, coupling HPLC with mass spectrometry (LC-MS) can resolve degradation products or synthetic byproducts. Stress testing under acidic, basic, and oxidative conditions (e.g., using hydrogen peroxide) helps identify labile functional groups, as demonstrated in studies on dronedarone hydrochloride, a related methanesulfonamide compound .

Q. How can researchers synthesize this compound with high yield and reproducibility?

- A two-step synthesis is typical:

React 3-aminopropylamine with methanesulfonyl chloride in a polar aprotic solvent (e.g., THF) under basic conditions (triethylamine) to form the sulfonamide intermediate .

Hydrochloride salt formation via treatment with HCl gas or concentrated HCl in an anhydrous solvent (e.g., diethyl ether).

Purification via recrystallization from ethanol/water mixtures enhances yield (>95%) and purity (>98%) .

Q. What spectroscopic techniques are critical for structural characterization of this compound?

- 1H/13C NMR : Confirm the presence of the methanesulfonamide group (singlet at ~3.0 ppm for CH3SO2) and the aminopropyl chain (δ 1.6–2.8 ppm for CH2 groups) .

- FT-IR : Sulfonamide S=O stretches appear as strong bands at 1150–1350 cm⁻¹ .

- Elemental Analysis : Validate the empirical formula (e.g., C5H14N2O2S·HCl) with <0.3% deviation .

Advanced Research Questions

Q. How can researchers optimize chromatographic separation of this compound from polar degradation products while minimizing organic solvent use?

- Adopt a green HPLC approach using superficially porous particles (e.g., Halo® C18) or core-shell columns, which reduce run times and solvent consumption by 40–60% compared to traditional columns. A gradient elution with water/acetonitrile (0.1% TFA) at 1.5 mL/min effectively resolves polar degradation products, as shown for dronedarone hydrochloride . Degradation kinetics under thermal stress (60°C, 72 hours) can model stability profiles .

Q. What challenges arise when incorporating this compound into polymer matrices, and how can they be addressed?

- The primary amine group in this compound may undergo unintended side reactions (e.g., crosslinking) during free-radical polymerization. To mitigate this:

- Use Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization with a trithiocarbonate chain transfer agent to control molecular weight distribution and minimize side reactions .

- Pre-functionalize the amine with a temporary protecting group (e.g., Fmoc), which is removed post-polymerization .

Q. How do structural modifications of this compound affect its stability in aqueous buffers, and what analytical strategies validate these effects?

- The sulfonamide group’s stability is pH-dependent. In basic conditions (pH > 9), hydrolysis may cleave the S-N bond, generating methanesulfonic acid and 3-aminopropylamine. To study this:

- Conduct accelerated stability testing in buffers (pH 3–11) at 40°C for 4 weeks.

- Monitor degradation via LC-MS and quantify rates using Arrhenius modeling .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.